5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid
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Overview
Description
5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H8N2O3 It is a heterocyclic compound that contains both a benzimidazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid typically involves the condensation of o-phenylenediamine with furan-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction mixture is heated to promote the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzimidazole ring can be reduced to form 1,2-diaminobenzene derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 1,2-diaminobenzene derivatives.
Substitution: Various esters and amides depending on the substituents used.
Scientific Research Applications
5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The benzimidazole ring is known to mimic the structure of nucleotides, allowing it to interfere with DNA and RNA synthesis in microorganisms and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-benzoyl-1H-benzimidazol-2-yl)furan-2-carboxylic acid
- 2-[5-(1H-benzimidazol-2-yl)furan-2-yl]-1H-benzimidazole
- 5-(5-chlorothiophen-2-yl)-furan-2-carboxylic acid
Uniqueness
5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid is unique due to the presence of both benzimidazole and furan rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
893729-95-8 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)10-6-5-9(17-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
CDMKSEPSILMYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
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